molecular formula C3H2Cl3NS B14516518 1,1,2-Trichloroethyl thiocyanate CAS No. 62737-82-0

1,1,2-Trichloroethyl thiocyanate

Cat. No.: B14516518
CAS No.: 62737-82-0
M. Wt: 190.5 g/mol
InChI Key: RTPHHJIASGAYKJ-UHFFFAOYSA-N
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Description

1,1,2-Trichloroethyl thiocyanate: is an organochlorine compound with a thiocyanate functional group. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized in organic synthesis and as an intermediate in the production of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Trichloroethyl thiocyanate can be synthesized through the reaction of 1,1,2-trichloroethane with thiocyanate salts. The reaction typically involves the use of a solvent such as acetone or ethanol and is carried out under reflux conditions. The reaction is as follows: [ \text{CH}_2\text{ClCHCl}_2 + \text{KSCN} \rightarrow \text{CH}_2\text{ClCHClSCN} + \text{KCl} ]

Industrial Production Methods: Industrial production of this compound involves the chlorination of ethylene to produce 1,1,2-trichloroethane, followed by the reaction with thiocyanate salts. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trichloroethyl thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: Reduction can lead to the formation of thiols or other reduced sulfur compounds.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of substituted thiocyanates or isothiocyanates.

    Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

    Reduction: Formation of thiols or disulfides.

Scientific Research Applications

1,1,2-Trichloroethyl thiocyanate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1,1,2-trichloroethyl thiocyanate involves its reactivity with nucleophiles and electrophiles. The thiocyanate group can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound can also participate in redox reactions, where it can be oxidized or reduced, affecting its reactivity and the formation of different products.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The thiocyanate group acts as a leaving group, allowing nucleophiles to attack the carbon center.

    Redox Reactions: The compound can be involved in electron transfer processes, leading to the formation of oxidized or reduced products.

Comparison with Similar Compounds

    1,1,2-Trichloroethane: A related compound used as a solvent and intermediate in chemical synthesis.

    Trichloroethylene: Another chlorinated solvent with similar industrial applications but different reactivity.

    1,1,1-Trichloroethane: An isomer with different physical and chemical properties, used primarily as a solvent.

Uniqueness: 1,1,2-Trichloroethyl thiocyanate is unique due to its thiocyanate functional group, which imparts distinct reactivity compared to other chlorinated compounds. This makes it valuable in specific synthetic applications where the thiocyanate group is required.

Properties

CAS No.

62737-82-0

Molecular Formula

C3H2Cl3NS

Molecular Weight

190.5 g/mol

IUPAC Name

1,1,2-trichloroethyl thiocyanate

InChI

InChI=1S/C3H2Cl3NS/c4-1-3(5,6)8-2-7/h1H2

InChI Key

RTPHHJIASGAYKJ-UHFFFAOYSA-N

Canonical SMILES

C(C(SC#N)(Cl)Cl)Cl

Origin of Product

United States

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